4-Phosphonobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13565. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

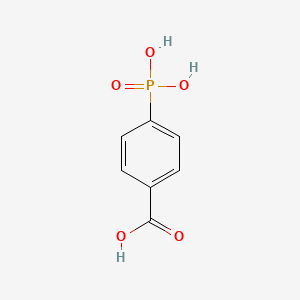

Structure

3D Structure

Properties

IUPAC Name |

4-phosphonobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQICHVXWFGDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210793 | |

| Record name | Benzoic acid, (p-phosphono)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-21-3 | |

| Record name | 4-Phosphonobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, (p-phosphono)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 618-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, (p-phosphono)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phosphonobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 4-Phosphonobenzoic Acid for Advanced Research Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 618-21-3), tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the scientific principles that underpin its utility.

Core Compound Identification and Properties

This compound, also known as 4-carboxyphenylphosphonic acid, is a bifunctional organic molecule featuring both a carboxylic acid group and a phosphonic acid group attached to a benzene ring at para positions. This unique structure makes it a valuable building block in various scientific fields.

The definitive identifier for this compound is CAS Number 618-21-3 .[1] While other CAS numbers may be cross-referenced, 618-21-3 is the most consistently and accurately cited identifier by major chemical suppliers.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 618-21-3 | [1] |

| Molecular Formula | C₇H₇O₅P | [1] |

| Molecular Weight | 202.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C (decomposes), reported as 378 °C | [2] |

| Solubility | Slightly soluble in water; soluble in some organic solvents. | |

| Synonyms | 4-Carboxyphenylphosphonic acid |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step process. The Arbuzov reaction, followed by hydrolysis, is a common and reliable method. This approach is favored for its high yields and the availability of starting materials. The causality behind this choice lies in the robustness of the P-C bond formation via the Arbuzov reaction with aryl halides.

Experimental Protocol: Synthesis via Arbuzov Reaction and Hydrolysis

This protocol outlines the synthesis starting from methyl 4-bromobenzoate.

Step 1: Phosphonation (Arbuzov Reaction)

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine methyl 4-bromobenzoate (1 equivalent) and triethyl phosphite (1.5 equivalents).

-

Reaction: Heat the mixture to 150-160 °C under a nitrogen atmosphere. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Workup: After cooling to room temperature, remove the excess triethyl phosphite and ethyl bromide byproduct under reduced pressure. The resulting crude diethyl (4-methoxycarbonylphenyl)phosphonate is typically a viscous oil and can be used in the next step without further purification.

Causality: The Arbuzov reaction is a classic method for forming a carbon-phosphorus bond. The nucleophilic phosphorus of the triethyl phosphite attacks the electrophilic carbon of the aryl halide, facilitated by heat. This forms a stable phosphonate ester.

Step 2: Hydrolysis

-

Setup: To the crude phosphonate ester from Step 1, add a 6 M solution of hydrochloric acid (HCl) in excess.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) for 12-24 hours. This step hydrolyzes both the phosphonate ester and the methyl ester to the corresponding phosphonic acid and carboxylic acid.[3]

-

Isolation: Upon cooling, a white precipitate of this compound will form. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water to remove any remaining HCl and other water-soluble impurities. Further purification can be achieved by recrystallization from hot water. Dry the final product under vacuum to yield pure this compound.

Causality: Acid-catalyzed hydrolysis is a standard method for converting esters to their corresponding acids. The harsh conditions (concentrated HCl and high temperature) are necessary to cleave the stable P-O and C-O ester bonds.[3]

Applications in Drug Development and Materials Science

The dual functionality of this compound makes it a highly versatile linker molecule, particularly in the construction of Metal-Organic Frameworks (MOFs) for therapeutic applications.

Role as a Linker in Metal-Organic Frameworks (MOFs) for Drug Delivery

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming a porous structure.[4][5] The choice of the organic linker is critical as it dictates the pore size, stability, and functionality of the resulting framework.

This compound is an excellent candidate for an MOF linker due to:

-

Strong Coordination: Both the phosphonate and carboxylate groups can coordinate strongly with metal centers (e.g., Zr, Fe, Zn), leading to robust and stable frameworks.[6][7]

-

Tunable Porosity: The rigid phenyl ring provides a well-defined length and geometry, allowing for predictable control over the framework's pore dimensions.

-

High Loading Capacity: The porous nature of the resulting MOFs allows for the encapsulation of high concentrations of therapeutic agents.[5][8]

Mechanism of Drug Delivery:

-

Encapsulation: A drug molecule is loaded into the pores of the MOF during or after synthesis.

-

Targeting: The MOF particles can be engineered to target specific tissues or cells.

-

Controlled Release: The drug is released from the MOF at the target site, often triggered by local environmental conditions such as a change in pH (e.g., the acidic environment of a tumor).[7][] The framework itself degrades into the biocompatible organic linker (this compound) and metal ions.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification and purity assessment.

Protocol: Reversed-Phase HPLC Analysis

This self-validating protocol ensures accurate and reproducible results for the analysis of this compound.

1. Instrumentation and Reagents:

-

HPLC System: A standard system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in deionized water.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Standard: High-purity (>99%) this compound reference standard.

2. Chromatographic Conditions:

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Gradient Elution | 5% B to 95% B over 15 minutes, hold for 5 min, then return to initial conditions. |

3. Sample and Standard Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with Mobile Phase A.

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.

-

Sample Preparation: Accurately weigh the sample and dissolve it in Mobile Phase A to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[10]

4. Analysis and Quantification:

-

Equilibrate the system until a stable baseline is achieved.

-

Inject the working standards to construct a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999 for a valid curve.

-

Inject the prepared sample.

-

Identify the this compound peak by its retention time compared to the standard.

-

Quantify the amount in the sample using the linear regression equation from the calibration curve.

Causality: The acidic mobile phase suppresses the ionization of both the carboxylic and phosphonic acid groups, ensuring good retention on the nonpolar C18 stationary phase and sharp, symmetrical peak shapes.[10][11] Gradient elution is used to ensure that any impurities with different polarities are effectively eluted and separated from the main analyte peak.

Safety and Handling

This compound is a corrosive substance that requires careful handling to prevent injury.

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

-

-

Precautionary Measures:

-

P260: Do not breathe dust.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P303+P361+P353 (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water.

-

P305+P351+P338 (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

P405: Store locked up.

-

P406: Store in a corrosive-resistant container.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. All work should be conducted in a well-ventilated fume hood by trained personnel.

References

- [No Source Provided]

- BenchChem. (2025). Application Notes and Protocols for 4-(Diethylphosphoryl)benzoic Acid in Medicinal Chemistry.

- [No Source Provided]

- [No Source Provided]

-

RSC Advances. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

-

ACS Publications. (n.d.). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Retrieved from [Link]

- [No Source Provided]

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

Dovepress. (n.d.). The preparation of metal–organic frameworks and their biomedical application. Retrieved from [Link]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

-

ResearchGate. (2017, October 20). (PDF) Phosphonic acid: preparation and applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Retrieved from [Link]

- Google Patents. (n.d.). US20070004937A1 - Methods for the preparation of phosphonic acid derivatives.

-

Biblioteka Nauki. (n.d.). Metal-organic frameworks for efficient drug adsorption and delivery. Retrieved from [Link]

- [No Source Provided]

-

NIH National Center for Biotechnology Information. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved from [Link]

- [No Source Provided]

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.

-

Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

-

GL Sciences Inc. (n.d.). Analysis of Benzoic acid. Retrieved from [Link]

- [No Source Provided]

- [No Source Provided]

Sources

- 1. 618-21-3|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. benchchem.com [benchchem.com]

- 11. longdom.org [longdom.org]

An In-depth Technical Guide to 4-Phosphonobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phosphonobenzoic acid (4-PBA), also known as 4-carboxyphenylphosphonic acid, is a bifunctional organic molecule of significant interest in materials science and medicinal chemistry. Its rigid phenyl backbone is functionalized with two distinct acidic groups—a carboxylic acid and a phosphonic acid—granting it unique properties as a molecular building block. This guide provides a comprehensive technical overview of 4-PBA, detailing its physicochemical properties, validated synthesis and analysis protocols, and its pivotal role as a linker in the construction of advanced materials such as Metal-Organic Frameworks (MOFs). The discussion emphasizes the causality behind its reactivity and application, offering field-proven insights for professionals in research and development.

Core Molecular and Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions. The presence of both a carboxylic acid and a phosphonic acid group on a benzene ring defines its chemical behavior, particularly its coordination chemistry and acidity.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 4-Carboxyphenylphosphonic acid, p-Carboxyphenylphosphonic acid

-

CAS Number: 618-21-3[1]

-

Molecular Formula: C₇H₇O₅P[1]

-

Molecular Weight: 202.10 g/mol [1]

-

Chemical Structure:

Caption: Structure of this compound.

Physicochemical Data

The key physical and chemical properties of 4-PBA are summarized below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| Appearance | White to almost white powder/crystal | TCI Chemicals |

| Melting Point | >300 °C; 378 °C (lit.) | ChemBK |

| Solubility | Slightly soluble in water; Soluble in organic solvents | ChemBK |

| Density (Predicted) | 1.65 ± 0.1 g/cm³ | ChemBK |

| pKa₁ (Phosphonic Acid) | ~1.4 - 2.3 (Estimated) | [2][3][4] |

| pKa₂ (Carboxylic Acid) | ~4.2 (Estimated) | [4] |

| pKa₃ (Phosphonic Acid) | ~6.9 - 7.7 (Estimated) | [3][4] |

Expertise & Experience Insight: The acidity of 4-PBA is a cornerstone of its utility. The phosphonic acid group is significantly more acidic (lower pKa₁) than the carboxylic acid group.[2][4] This differential acidity is crucial. Under pH conditions between approximately 2.5 and 4, the phosphonic acid group can be selectively deprotonated while the carboxylic acid remains largely protonated. This allows for selective coordination chemistry, where metal ions that prefer to bind to phosphonates can be directed to that site, enabling controlled assembly of complex architectures.

Synthesis and Purification

The synthesis of 4-PBA is typically achieved via a multi-step process starting from commercially available precursors. A common and reliable route involves the Michaelis-Arbuzov reaction followed by hydrolysis.

Recommended Synthesis Workflow

Caption: Recommended synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the hydrolysis of a phosphonate ester, a common final step in the synthesis of phosphonic acids.[5]

Objective: To prepare this compound by hydrolyzing Diethyl (4-carboxyphenyl)phosphonate.

Materials:

-

Diethyl (4-carboxyphenyl)phosphonate

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, place Diethyl (4-carboxyphenyl)phosphonate (1 equivalent). Add concentrated HCl (10-15 equivalents).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain vigorous stirring. The reaction is typically monitored by TLC or ³¹P NMR until the starting material is consumed (usually 4-12 hours).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. The this compound product will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with small portions of cold deionized water to remove residual HCl and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum at 60-80 °C to a constant weight.

Trustworthiness - Self-Validation: The purity of the final product should be assessed by ¹H and ³¹P NMR spectroscopy. The absence of ethyl group signals (triplet and quartet around 1.3 and 4.1 ppm, respectively) in the ¹H NMR spectrum confirms complete hydrolysis. A single peak in the ³¹P NMR spectrum indicates a pure product. Melting point analysis should also show a sharp transition at approximately 378 °C.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of synthesized 4-PBA. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O or DMSO-d₆): The spectrum is characterized by two sets of doublets in the aromatic region (typically ~7.5-8.2 ppm), corresponding to the protons ortho and meta to the phosphonic acid group. The coupling pattern is a classic AA'BB' system. The acidic protons of the -COOH and -P(O)(OH)₂ groups are often broad or exchange with the solvent.

-

¹³C NMR (in D₂O or DMSO-d₆): Expect signals for the four distinct aromatic carbons, with the carbon attached to the phosphorus (C-P) showing a characteristic large one-bond coupling constant (¹J_CP). The carboxyl carbon will appear downfield (>165 ppm).

-

³¹P NMR (Proton Decoupled): A single sharp peak is expected. The chemical shift for aryl phosphonic acids typically falls within the range of +10 to +25 ppm (relative to 85% H₃PO₄ as an external standard).[6][7] This analysis is the most direct way to confirm the presence of the phosphonate group and to monitor reaction completion.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2500-3300 | O-H stretch (from COOH, very broad due to H-bonding) | Strong, Broad |

| 2200-2800 | O-H stretch (from P(O)(OH)₂, broad) | Medium, Broad |

| 1680-1710 | C=O stretch (Carboxylic acid) | Strong |

| 1150-1300 | P=O stretch (Phosphonic acid) | Strong |

| 950-1100 | P-O-H stretch | Strong |

Expertise & Experience Insight: In the IR spectrum, the broadness of the O-H stretches is a key diagnostic feature, indicating extensive hydrogen bonding in the solid state. The P=O stretch is often very intense and can sometimes be split, providing information about the crystalline environment of the molecule.[9]

Key Applications in Research and Development

The bifunctional nature of 4-PBA makes it a highly valuable linker molecule, particularly for the synthesis of porous crystalline materials.

Linker for Metal-Organic Frameworks (MOFs)

MOFs are materials constructed from metal ions or clusters connected by organic linkers. 4-PBA is an ideal linker because its two distinct coordinating groups can bind to metal centers, forming robust, porous 3D structures.[10]

-

Coordination Modes: The carboxylate group typically binds in a bidentate fashion, while the phosphonate group can act as a tridentate or higher-connectivity node, leading to highly stable frameworks.

-

Acidity and Catalysis: The acidic protons on the phosphonic acid group can be retained within the MOF pores, turning the material into a solid Brønsted acid catalyst. This has applications in reactions like esterification and acetalization.[11]

-

Drug Delivery: The tunable pore sizes and high surface areas of MOFs built with 4-PBA allow for the encapsulation of therapeutic molecules. The framework can protect the drug cargo and allow for controlled release, which is a significant area of research in drug development.

Representative Protocol: Synthesis of a UiO-66-type MOF

The following is a representative protocol for the synthesis of a Zirconium-based MOF, analogous to the well-known UiO-66, which can be adapted for use with 4-PBA or its derivatives.[10][12][13]

Objective: To synthesize a porous Zirconium-based MOF using a benzoic acid-type linker.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound (linker)

-

N,N-Dimethylformamide (DMF, solvent)

-

Screw-capped vials or autoclave

-

Oven

Workflow Diagram:

Caption: General workflow for the solvothermal synthesis of a MOF.

Procedure:

-

Solution Preparation: In a 20 mL glass vial, dissolve Zirconium(IV) chloride (e.g., 30 mg, 1 eq.) and this compound (1.2-1.5 eq.) in 10 mL of DMF.

-

Modulator Addition: Add a modulator, such as acetic acid or benzoic acid (20-100 eq.), to the solution. The modulator helps control the crystal size and reduces defects by competing with the linker for coordination sites during nucleation.[10]

-

Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

-

Solvothermal Synthesis: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours. During this time, the metal and linker will self-assemble into the crystalline MOF structure.

-

Isolation: After cooling to room temperature, a white microcrystalline powder will have formed. Collect the solid by centrifugation.

-

Washing: Decant the supernatant and wash the product repeatedly with fresh DMF and then with a lower-boiling-point solvent like methanol or ethanol to remove unreacted starting materials and DMF trapped within the pores.

-

Activation: To achieve permanent porosity, the solvent molecules within the pores must be removed. This is typically done by heating the material under vacuum. The resulting activated MOF is ready for characterization and application (e.g., gas sorption, catalysis).

Safety and Handling

This compound is a corrosive solid and requires careful handling to avoid injury.

-

Hazard Statements: H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Do not allow contact with skin, eyes, or clothing.

-

Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container. Keep away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a versatile and powerful building block for the rational design of functional materials. Its defining features—the rigid aromatic core and the two distinct acidic groups with differential pKa values—provide chemists and materials scientists with precise control over the assembly of complex, porous architectures. A thorough understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation catalysts, drug delivery systems, and other advanced materials.

References

- 1. This compound | 618-21-3 [sigmaaldrich.com]

- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.unito.it [iris.unito.it]

- 11. researchgate.net [researchgate.net]

- 12. PVBA-UiO-66 using a flexible PVBA with multi-coordination groups as mixed ligands and their super adsorption towards methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

4-Phosphonobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Phosphonobenzoic Acid

Abstract

This compound (4-CPPA) is a bifunctional organic molecule of significant interest in materials science, coordination chemistry, and drug development. Its unique structure, featuring both a carboxylic acid and a phosphonic acid group on a benzene ring, allows it to act as a versatile linker in the formation of metal-organic frameworks (MOFs), as a surface modifier for nanoparticles, and as a scaffold in medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. It is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of its synthesis.

Introduction to this compound

This compound, also known as 4-carboxyphenylphosphonic acid, is a white crystalline solid with the molecular formula C₇H₇O₅P.[1] The molecule's utility stems from the distinct chemical properties of its two functional groups. The carboxylic acid group provides a site for amide coupling and other classic carboxylic acid reactions, while the phosphonic acid group is an excellent ligand for binding to metal oxides and can form robust coordination bonds with various metal ions. This dual functionality makes it an indispensable building block in supramolecular chemistry and materials engineering.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the carbon-phosphorus (C-P) bond on a benzoic acid scaffold. The main challenge lies in the incompatibility of the reactive intermediates required for C-P bond formation with the acidic proton of the carboxylic group. Therefore, most synthetic routes employ a protection strategy for the carboxyl group, typically as an ester, which is deprotected in the final step. The most prevalent and reliable methods are the Michaelis-Arbuzov reaction and pathways involving organometallic intermediates.

Pathway I: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for the synthesis of phosphonates.[2][3] The reaction proceeds via the Sɴ2 attack of a trialkyl phosphite on an alkyl halide, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the stable pentavalent phosphonate ester.[2][4]

Causality and Experimental Rationale:

-

Starting Material Selection : The synthesis begins with a para-substituted bromomethylbenzene derivative where the carboxylic acid is protected as an ester, such as methyl 4-(bromomethyl)benzoate. The ester protection prevents the acidic proton of the carboxyl group from interfering with the nucleophilic phosphite. The bromomethyl group provides a reactive electrophilic site for the Sɴ2 attack.

-

Reagent : Triethyl phosphite is a common choice due to its reactivity and the fact that the resulting ethyl phosphonate esters are stable and can be readily hydrolyzed.

-

Reaction Conditions : The reaction is typically performed at elevated temperatures (120-160 °C) to facilitate both the initial Sɴ2 attack and the subsequent dealkylation of the phosphonium intermediate.[5]

Visualizing the Michaelis-Arbuzov Pathway

Caption: Michaelis-Arbuzov route to this compound.

Experimental Protocol: Michaelis-Arbuzov Synthesis

Step 1: Synthesis of Diethyl (4-(methoxycarbonyl)benzyl)phosphonate

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine methyl 4-(bromomethyl)benzoate (1.0 eq) and triethyl phosphite (1.2 eq).

-

Heat the mixture under a nitrogen atmosphere to 140-150 °C for 4-6 hours. The reaction progress can be monitored by TLC or ¹H NMR.

-

After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The crude product, diethyl (4-(methoxycarbonyl)benzyl)phosphonate, is often a viscous oil and can be used in the next step without further purification, or purified by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 2: Hydrolysis to this compound

-

Dissolve the crude diethyl (4-(methoxycarbonyl)benzyl)phosphonate from the previous step in a suitable solvent like ethanol.

-

Add an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours to saponify the methyl ester.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to pH < 1.

-

Heat the acidified mixture to reflux for 8-12 hours to hydrolyze the diethyl phosphonate ester.[6] The progress of the hydrolysis can be monitored by the disappearance of the ethyl signals in ¹H NMR.

-

Upon cooling, this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Pathway II: Organometallic (Grignard) Route

This pathway utilizes a Grignard reagent, a potent organometallic nucleophile, to form the C-P bond. The synthesis starts from a protected 4-halobenzoic acid, which is converted into a Grignard reagent and subsequently reacted with a phosphorus electrophile.

Causality and Experimental Rationale:

-

Starting Material Selection : Ethyl 4-bromobenzoate is an ideal starting material. The bromo-substituent allows for the formation of the Grignard reagent, and the ethyl ester protects the carboxylic acid.[7] Grignard reagents are extremely strong bases and would be instantly quenched by the acidic proton of an unprotected carboxylic acid.

-

Grignard Formation : The reaction of ethyl 4-bromobenzoate with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) forms the corresponding Grignard reagent.[7] Strict anhydrous conditions are critical to prevent the destruction of the reagent by water.

-

Phosphorus Electrophile : Diethyl chlorophosphate or a similar P(V) electrophile is used to react with the nucleophilic Grignard reagent, directly forming the phosphonate ester.

-

Final Hydrolysis : Similar to the Arbuzov route, the final step involves the acidic hydrolysis of both the carboxylate and phosphonate esters to yield the target molecule.[8]

Visualizing the Grignard Pathway

Caption: Grignard-based synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Step 1: Synthesis of Diethyl 4-(ethoxycarbonyl)phenylphosphonate

-

Dry all glassware in an oven overnight and assemble under a nitrogen or argon atmosphere.

-

Place magnesium turnings (1.5 eq) in a three-neck flask equipped with a dropping funnel and a condenser.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Dissolve ethyl 4-bromobenzoate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.

-

Once the reaction begins (indicated by bubbling and heat evolution), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate flask, dissolve diethyl chlorophosphate (1.1 eq) in anhydrous THF.

-

Add the diethyl chlorophosphate solution dropwise to the cold Grignard reagent with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain diethyl 4-(ethoxycarbonyl)phenylphosphonate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified phosphonate ester from the previous step in concentrated hydrochloric acid.

-

Cool the reaction mixture to room temperature, which should cause the product to crystallize.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

Comparison of Synthetic Pathways

A summary of the key aspects of the two primary synthetic routes is presented below for easy comparison.

| Feature | Michaelis-Arbuzov Route | Grignard Route |

| Starting Material | Methyl 4-(bromomethyl)benzoate | Ethyl 4-bromobenzoate |

| Key Reagent | Triethyl phosphite | Magnesium, Diethyl chlorophosphate |

| C-P Bond Formation | Sɴ2 attack on sp³ carbon | Nucleophilic attack on P(V) center |

| Reaction Conditions | High temperature (140-150 °C) | Anhydrous, low to room temp. |

| Advantages | Tolerant of more functional groups, less sensitive to moisture. | Direct arylation, avoids benzylic intermediates. |

| Disadvantages | Requires a benzylic halide, high temperatures. | Requires strict anhydrous conditions, sensitive intermediates. |

| Typical Yields | Moderate to Good | Moderate to Good |

Purification and Characterization

Purification Workflow

Caption: General purification workflow for this compound.

Regardless of the synthetic route, the final product is a solid that precipitates from the acidic aqueous solution.

-

Purification : The primary purification method is recrystallization. Due to its polarity, this compound is sparingly soluble in cold water but more soluble in hot water, making water an excellent solvent for recrystallization. Adding a co-solvent like ethanol may be necessary.

-

Characterization : The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy : ¹H and ³¹P NMR are definitive. In ¹H NMR, the aromatic protons will show a characteristic AA'BB' splitting pattern. In ³¹P NMR, a single peak confirms the presence of the phosphonic acid group.

-

Melting Point : Pure this compound has a high melting point, reported to be around 378 °C.[1]

-

Mass Spectrometry : To confirm the molecular weight (202.1 g/mol ).

-

Conclusion

The synthesis of this compound can be reliably achieved through several well-established methods in organophosphorus chemistry. The Michaelis-Arbuzov and Grignard routes represent two of the most effective and versatile strategies. The choice between them often depends on the availability of starting materials, the scale of the reaction, and the laboratory's capacity to handle sensitive reagents. Both pathways culminate in a robust hydrolysis step to yield the final, highly functionalized product. By understanding the mechanistic underpinnings and procedural details outlined in this guide, researchers can confidently synthesize and utilize this important chemical building block for a wide array of applications.

References

- Vertex AI Search. PREPARATION OF PHOSPHANILIC ACID.

-

Doak, G. O., & Freedman, L. D. (1952). Synthesis of Phosphanilic Acid and Related Compounds. Journal of the American Chemical Society, 74(3), 753–754. [Link]

- Boyd, E. A. (1989). Phosphinic Acid Synthesis. Kent Academic Repository.

-

Organic Chemistry Portal. Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved January 4, 2026, from [Link]

-

ACS Publications. Synthesis of Phosphanilic Acid and Related Compounds. Retrieved January 4, 2026, from [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. Retrieved January 4, 2026, from [Link]

-

Teze, V., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]

-

ResearchGate. Phosphonic acid: preparation and applications. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. Phosphonic acid, phenyl-, diethyl ester. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. Retrieved January 4, 2026, from [Link]

-

Strawberry Genome. 4-CARBOXYPHENYLPHOSPHONIC ACID. Retrieved January 4, 2026, from [Link]

-

ChemBK. This compound. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved January 4, 2026, from [Link]

-

YouTube. A Grignard Reaction. Retrieved January 4, 2026, from [Link]

-

University of Missouri–St. Louis. GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. Supplementary data. Retrieved January 4, 2026, from [Link]

-

University of Calgary. organic synthesis: benzoic acid via a grignard reaction. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. Phosphonic acid: preparation and applications. Retrieved January 4, 2026, from [Link]

-

ResearchGate. Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved January 4, 2026, from [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 4, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. leah4sci.com [leah4sci.com]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Carboxyphenylphosphonic Acid

Introduction

4-Carboxyphenylphosphonic acid (4-CPPA) is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure, featuring both a carboxylic acid and a phosphonic acid group attached to a central benzene ring, provides unique chemical properties and reactivity.[1][2][3] This dual functionality allows for selective chemical modifications and makes it a valuable building block in a multitude of applications, ranging from materials science to medicinal chemistry.

This guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Carboxyphenylphosphonic acid, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The distinct characteristics of 4-Carboxyphenylphosphonic acid arise from the interplay between the aromatic ring, the carboxylic acid moiety, and the phosphonic acid group.

| Property | Value | Source |

| Molecular Formula | C7H7O5P | |

| Molecular Weight | 202.10 g/mol | |

| Appearance | Off-white to light beige powder | [4] |

| pKa | The phosphonic acid group is significantly more acidic than the carboxylic acid. The first pKa (pKa1) of similar arylphosphonic acids is typically around 2, with the second (pKa2) around 7.[5] The pKa of the benzoic acid moiety is approximately 4.2.[6] | [5][6] |

| Solubility | Soluble in water. The product is water soluble, and may spread in water systems.[4] | [4] |

Synthesis and Purification

The synthesis of 4-Carboxyphenylphosphonic acid can be achieved through various synthetic routes. A common and effective method involves the reaction of a p-halobenzoic acid derivative with a phosphite source, followed by hydrolysis.

Conceptual Synthesis Workflow

A prevalent strategy for synthesizing arylphosphonic acids is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an aryl halide. In the case of 4-CPPA, a protected form of 4-bromobenzoic acid is often used to prevent side reactions with the carboxylic acid moiety.

Caption: The role of phosphonic acids as bioisosteres in drug design.

Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters bridged by organic ligands. [7][8]The bifunctional nature of 4-CPPA makes it an excellent candidate as an organic linker in the synthesis of novel MOFs. [9]

-

Dual Anchoring Points: The carboxylic acid and phosphonic acid groups can coordinate with metal centers, leading to the formation of robust and porous frameworks. [1]* Tunable Properties: The properties of the resulting MOFs, such as pore size, surface area, and catalytic activity, can be tuned by varying the metal ion and the synthesis conditions. [10][11]These materials have potential applications in gas storage, separation, and catalysis. [8]

Safety and Handling

4-Carboxyphenylphosphonic acid is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed and causes skin irritation. [4]It may also cause respiratory irritation. [4]* Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [4] * Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust. [4] * Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [4][12] * Store in a dry, cool, and well-ventilated place in a tightly closed container. [4]

-

Conclusion

4-Carboxyphenylphosphonic acid is a versatile and valuable bifunctional molecule with significant potential in both materials science and drug discovery. Its unique combination of a carboxylic acid and a phosphonic acid group allows for its use as a bioisostere in medicinal chemistry and as a linker in the construction of novel Metal-Organic Frameworks. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective application in research and development.

References

-

Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). Frontiers in Chemistry. [Link]

-

Phosphinic, phosphonic and seleninic acid bioisosteres of isonipecotic acid as novel and selective GABA(C) receptor antagonists. PubMed. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]

-

SAFETY DATA SHEET - Polycarboxylic Acid Mixture. (2018). sds.chemtel.net. [Link]

-

4-CARBOXYPHENYLPHOSPHONIC ACID. Weber Lab. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Publications. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]

-

Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. (n.d.). RSC Publishing. [Link]

-

Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. (n.d.). PubMed Central. [Link]

-

4-CARBOXYPHENYLPHOSPHONIC ACID. Cancer Immunotherapy Trials Network. [Link]

-

4-CARBOXYPHENYLPHOSPHONIC ACID. Strawberry Genome. [Link]

-

4-Carboxyphenylboronic Acid. PubChem. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. eurekaselect.com. [Link]

-

(4-Phenylbutyl)phosphonic acid. PubChem. [Link]

-

Examples of potential pharmaceutical agents containing a phosphonic acid residue. sciencedirect.com. [Link]

-

PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. [Link]

- A kind of preparation method of 4- bromobenzoic acids.

-

Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. [Link]

- Preparation method of p-carboxyphenylboronic acid.

-

Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. ResearchGate. [Link]

- Preparation and synthesis method of phenyl phosphonic acid.

-

Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. (2020). PubMed Central. [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PubMed Central. [Link]

-

Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. ningboinno.com. [Link]

-

Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. The Royal Society of Chemistry. [Link]

-

The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. pubs.rsc.org. [Link]

-

Bordwell pKa Table. Organic Chemistry Data. [Link]

-

A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties. ResearchGate. [Link]

-

Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy. chem.ucalgary.ca. [Link]

-

Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. pubs.rsc.org. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

(4-Hydroxyphenyl)phosphonic acid. PubChem. [Link]

Sources

- 1. 4-CARBOXYPHENYLPHOSPHONIC ACID | Weber Lab [weberlab.net]

- 2. 4-CARBOXYPHENYLPHOSPHONIC ACID | Cancer Immunotherapy Trials Network [citninfo.org]

- 3. 4-CARBOXYPHENYLPHOSPHONIC ACID | Strawberry Genome [strawberrygenome.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. (4-Ethylphenyl)phosphonic acid (6873-66-1) for sale [vulcanchem.com]

- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 7. Metal-Organic Frameworks | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 8. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 4-Phosphonobenzoic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Architect's Linker

4-Phosphonobenzoic acid (4-PBA) is a bifunctional organic molecule of significant interest in materials science and medicinal chemistry. Its rigid benzene core is functionalized with two distinct acidic groups: a carboxylic acid (-COOH) and a phosphonic acid (-PO(OH)₂). This unique structure allows it to act as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs), as a surface modifier for metal oxides, and as a component in the development of targeted drug delivery systems.

Understanding and controlling the solubility of 4-PBA is a critical first step in harnessing its potential. Solvent selection dictates reaction kinetics, crystal growth in MOF synthesis, purification strategies, and the formulation of final products. This guide provides a deep dive into the physicochemical properties that govern the solubility of 4-PBA, offers a qualitative overview of its behavior in common organic solvents, and presents a robust protocol for its experimental determination.

Physicochemical Bedrock: Why 4-PBA Behaves the Way It Does

The solubility of a compound is not arbitrary; it is a direct consequence of its molecular structure and intermolecular forces. For 4-PBA, several key features are paramount.

-

Molecular Structure:

-

Aromatic Core: The central phenyl ring is nonpolar and hydrophobic.

-

Functional Groups: The carboxylic and phosphonic acid groups are highly polar and hydrophilic. They are potent hydrogen bond donors and acceptors.

-

-

Dual Acidity: 4-PBA possesses two acidic sites with different pKa values. The first deprotonation of the phosphonic acid group is most acidic (predicted pKa ~1.59), followed by the carboxylic acid group (pKa similar to benzoic acid, ~4.2), and finally the second phosphonic proton.[1][2] This means its charge state, and therefore its solubility, is highly dependent on the pH and basicity of the solvent system.

-

Amphipathic Nature: The combination of a nonpolar core and polar functional groups makes 4-PBA an amphipathic molecule. This duality governs its preference for specific solvent classes. The fundamental principle of "like dissolves like" is the key to predicting its behavior.[3]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₇O₅P | [1] |

| Molar Mass | 202.1 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 378 °C | [1] |

| Predicted pKa₁ | 1.59 ± 0.10 | [1] |

Solubility Profile: A Qualitative Assessment

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents are highly polar and are excellent hydrogen bond acceptors. They effectively solvate both the carboxylic and phosphonic acid groups of 4-PBA, disrupting the crystal lattice. DMF is a common solvent for MOF synthesis using 4-PBA as a linker.[5] DMSO is a powerful, highly polar solvent known to dissolve a wide array of organic and inorganic compounds.[6][7][8] |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions. Solubility is generally good, though perhaps less than in high-polarity aprotic solvents. Methanol is often used in the purification and solvent exchange steps of MOF synthesis.[5] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble to Insoluble | These solvents have moderate polarity but are weaker hydrogen bond acceptors than DMF or DMSO. The energy gained from solvating 4-PBA may not be sufficient to overcome its strong intermolecular hydrogen bonding in the solid state. |

| Nonpolar | Hexane, Toluene, Benzene | Insoluble | These solvents lack polarity and cannot form hydrogen bonds. They cannot effectively solvate the polar -COOH and -PO(OH)₂ groups, resulting in negligible solubility. |

| Aqueous | Water | Slightly Soluble | While the functional groups are polar, the hydrophobic benzene ring limits water solubility.[1] Solubility can be dramatically increased by adding a base (e.g., NaOH) to deprotonate the acidic groups, forming a highly soluble carboxylate/phosphonate salt. |

Authoritative Protocol: Experimental Determination of Solubility

For applications requiring precise concentrations, the solubility of 4-PBA must be determined experimentally. The isothermal shake-flask method is a reliable and widely accepted standard.[3][9] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4-PBA solid to a series of vials (in triplicate for statistical validity). "Excess" means that a visible amount of undissolved solid remains at equilibrium.

-

Add a precise, known volume of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Causality Check: To validate that equilibrium has been achieved, take samples at different time points (e.g., 24h, 36h, 48h). The concentration should plateau, indicating a stable, saturated solution.

-

-

Sample Collection and Phase Separation:

-

Allow the vials to stand undisturbed at the controlled temperature for several hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove all undissolved micro-particulates.

-

-

Analysis (UV-Vis Spectrophotometry Example):

-

Calibration Curve: Prepare a series of standard solutions of 4-PBA of known concentrations in the same solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a calibration curve. This is essential for converting the sample's absorbance into a concentration.

-

Sample Measurement: Accurately dilute the filtered saturated sample with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the final solubility of the original saturated solution.

-

Express the result in standard units (e.g., mg/mL, g/L, or mol/L).

-

Caption: Experimental workflow for determining 4-PBA solubility.

Practical Application: Logic for Solvent Selection

The choice of solvent is not merely about dissolution; it's about enabling a specific process. The optimal solvent is application-dependent.

-

For MOF Synthesis: A solvent that provides high solubility for 4-PBA and the metal salt precursor is required to facilitate the reaction in the solution phase.[10] Polar aprotic solvents like DMF are ideal because they readily dissolve the organic linker, promoting the formation of a homogeneous reaction mixture that leads to controlled crystal growth.[5]

-

For Purification by Recrystallization: The ideal solvent is one in which 4-PBA has high solubility at an elevated temperature but low solubility at room temperature or below. This allows the compound to be dissolved in a minimal amount of hot solvent and then precipitate out as pure crystals upon cooling, leaving impurities behind in the solution. A mixed solvent system, such as an alcohol-water mixture, could be explored for this purpose.

-

For Surface Modification/Functionalization: The solvent must dissolve 4-PBA without reacting with or damaging the substrate being modified. For modifying metal oxide nanoparticles, a moderately polar solvent like ethanol might be suitable, as it can dissolve the linker sufficiently to allow it to adsorb onto the particle surface.

Caption: Decision-making flowchart for selecting a suitable solvent.

Conclusion

This compound is a molecule whose utility is unlocked through a proper understanding of its solubility. Its amphipathic nature and dual acidic functional groups dictate a strong preference for polar organic solvents, particularly polar aprotic systems like DMF and DMSO where it is highly soluble. For applications requiring precise control, the standardized shake-flask method provides a reliable means of quantifying its solubility. By grounding solvent selection in the specific requirements of the application—be it synthesis, purification, or functionalization—researchers can effectively and efficiently utilize 4-PBA in the design of advanced materials and therapeutics.

References

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- PubChem. (n.d.). 4-Nitro-2-phosphono-benzoic acid.

- TCI Chemicals. (n.d.). This compound.

- ChemBK. (2024, April 10). This compound.

- Arctom Scientific. (n.d.). CAS NO. 618-21-3 | this compound.

- ResearchGate. (n.d.). Solubility of p ABA in several solvents.

- Solubility of Things. (n.d.). 4-Aminobenzoic acid.

- Scribd. (n.d.). Solubility in DMSO.

- Wikipedia. (n.d.). Benzoic acid.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Sigma-Aldrich. (n.d.). 4-Bromobenzoic acid.

- Pal, A., & Lahiri, S. C. (1985). Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. Indian Journal of Chemistry, 24A, 691-693.

- Wikipedia. (n.d.). 4-Fluorobenzoic acid.

- Gonzalez-Bejar, M., et al. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Pharmaceutics, 17(5), 633.

- PubChem. (n.d.). 4-Aminobenzoic Acid.

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- 2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C.

- CLAS. (n.d.). Table of Acids with Ka and pKa Values.

- Zhang, Y., et al. (2016). The preparation of metal–organic frameworks and their biomedical application. Drug Discoveries & Therapeutics, 10(2), 77-86.

- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).

- Royal Society of Chemistry. (n.d.). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.

- PubChem. (n.d.). Dimethyl Sulfoxide.

- ResearchGate. (n.d.). MOF-901 was synthesized by exploiting the robust conditions used to....

- Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68. YouTube.

Sources

- 1. chembk.com [chembk.com]

- 2. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 3. chem.ws [chem.ws]

- 4. This compound | 618-21-3 | TCI AMERICA [tcichemicals.com]

- 5. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

ftir analysis of 4-Phosphonobenzoic acid

<An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of 4-Phosphonobenzoic Acid

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound (4-PBA). Designed for researchers, scientists, and professionals in drug development and materials science, this document details the foundational principles, experimental protocols, and spectral interpretation necessary for the robust characterization of this bifunctional aromatic molecule. We delve into the causality behind experimental choices, establish a self-validating analytical workflow, and ground the discussion in authoritative scientific literature. Key vibrational modes of the phosphonic acid, carboxylic acid, and p-disubstituted benzene ring moieties are elucidated and summarized.

Introduction: The Analytical Imperative for this compound

This compound (4-PBA) is an organic compound of significant interest due to its bifunctional nature, possessing both a carboxylic acid group and a phosphonic acid group attached to a central benzene ring. This unique structure allows it to act as a versatile linker molecule in the synthesis of metal-organic frameworks (MOFs), as a surface modifier for self-assembled monolayers (SAMs), and as a component in the development of novel pharmaceutical agents.

Given its diverse applications, the precise and reliable characterization of 4-PBA is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that serves as a first-line method for confirming the identity and assessing the purity of 4-PBA.[1] By probing the vibrational modes of a molecule's constituent chemical bonds, FTIR provides a unique spectral "fingerprint."[1] This guide will systematically explore the FTIR analysis of 4-PBA, from sample preparation to in-depth spectral interpretation.

Foundational Principles: Molecular Structure and Expected Vibrational Modes

The infrared spectrum of 4-PBA is a composite of the vibrational modes of its three primary structural components: the carboxylic acid group (-COOH), the phosphonic acid group (-PO(OH)₂), and the para-disubstituted benzene ring. Understanding the characteristic absorption frequencies of these individual groups is the cornerstone of accurate spectral interpretation.

-

Carboxylic Acid Group (-COOH): This group is defined by strong intermolecular hydrogen bonding, which significantly influences its spectral appearance.[2]

-

O-H Stretching: A very broad and intense absorption band is expected between 2500 and 3300 cm⁻¹, often obscuring the C-H stretching region. This broadening is a hallmark of the hydrogen-bonded dimers common in carboxylic acids.[2]

-

C=O Stretching: An intense, sharp peak is anticipated in the region of 1680-1710 cm⁻¹.[3] The conjugation with the aromatic ring tends to lower this frequency compared to saturated carboxylic acids.[4][3]

-

C-O Stretching: A medium to strong band should appear between 1210 and 1320 cm⁻¹.[2][3]

-

O-H Bending: An out-of-plane bend (wag) typically results in a broad absorption around 900-960 cm⁻¹.[3]

-

-

Phosphonic Acid Group (-PO(OH)₂): The vibrations of this group are also influenced by hydrogen bonding and can be complex.

-

P=O Stretching: A strong absorption band is characteristic for the phosphoryl group, typically appearing in the 1200-1300 cm⁻¹ range.[5]

-

P-O(H) Stretching: Vibrations associated with the P-O single bonds are expected in the 900-1100 cm⁻¹ region.[6][7][8] This region can be complex due to overlapping symmetric and asymmetric stretching modes.

-

O-H Stretching: The O-H stretches of the P-OH groups contribute to the broad absorption envelope in the high-frequency region (2500-3300 cm⁻¹).

-

-

Para-Disubstituted Benzene Ring:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker, sharp bands just above 3000 cm⁻¹.[9]

-

C=C Stretching: Ring stretching vibrations give rise to a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region.[9]

-

C-H Out-of-Plane Bending: A strong band in the 800-860 cm⁻¹ region is characteristic of para- (1,4-) substitution on a benzene ring. This is a key diagnostic marker for the substitution pattern.

-

Experimental Protocol: A Self-Validating Workflow

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition methodology. For a solid powder like 4-PBA, the Potassium Bromide (KBr) pellet method is a robust and widely used transmission technique.[10][11] Attenuated Total Reflectance (ATR) is a viable alternative that requires minimal sample preparation.[10][12]

KBr Pellet Transmission Method

This method is chosen for its high-quality spectral data and ability to detect trace components. The causality behind this choice is that dispersing the analyte in an IR-transparent matrix like KBr minimizes light scattering and produces sharp, well-defined peaks.[11][13]

Protocol:

-

Drying: Gently dry the 4-PBA sample and IR-grade KBr powder in an oven at ~110°C for 2-3 hours to remove adsorbed water, which has strong IR absorption bands.[11] Store in a desiccator until use.

-

Sample Preparation: Weigh approximately 1-2 mg of the 4-PBA sample and 100-200 mg of the dried KBr.[12]

-

Grinding: Using an agate mortar and pestle, thoroughly grind and mix the sample and KBr until a fine, homogeneous powder is obtained.[12][13] This step is critical to reduce scattering losses and ensure a uniform sample distribution.[13]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[11]

-

Background Spectrum: Collect a background spectrum using an empty sample holder or a blank KBr pellet.[11] This is a critical self-validating step that accounts for atmospheric H₂O and CO₂, as well as any instrumental artifacts.[1]

-

Sample Spectrum: Place the 4-PBA KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

Data Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.[1]

Attenuated Total Reflectance (ATR) Method

ATR is a rapid alternative, ideal for quick screening. It relies on the principle of total internal reflectance where an IR beam interacts with the sample placed in direct contact with a high-refractive-index crystal (e.g., diamond).[10]

Protocol:

-

Crystal Cleaning: Ensure the ATR crystal surface is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the 4-PBA powder directly onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Apply Pressure: Use the instrument's pressure clamp to apply consistent pressure, ensuring intimate contact between the sample and the crystal.[12] Good contact is essential for a high-quality spectrum.

-

Sample Spectrum: Acquire the sample spectrum using the same acquisition parameters as the background scan.

FTIR Spectrum Interpretation: Decoding the Vibrational Fingerprint

The FTIR spectrum of 4-PBA presents a series of absorption bands that can be assigned to the specific vibrational modes of its functional groups.

Caption: Experimental workflow for FTIR analysis of 4-PBA.

Table 1: Summary of Key FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300 - 2500 | Very Broad, Strong | O-H Stretching (H-bonded) | Carboxylic & Phosphonic Acids |

| ~3080 | Weak - Medium | C-H Stretching | Aromatic Ring |

| 1710 - 1680 | Strong, Sharp | C=O Stretching | Carboxylic Acid |

| 1610 - 1580 | Medium - Weak | C=C Stretching | Aromatic Ring |

| 1475 - 1400 | Medium | C=C Stretching / O-H Bending | Aromatic Ring / Carboxylic Acid |

| 1320 - 1210 | Strong | C-O Stretching / P=O Stretching | Carboxylic Acid / Phosphonic Acid |

| 1100 - 900 | Strong, Complex | P-O(H) Stretching | Phosphonic Acid |

| 960 - 900 | Broad, Medium | O-H Out-of-Plane Bending | Carboxylic Acid |

| 860 - 800 | Strong | C-H Out-of-Plane Bending | p-Disubstituted Ring |

This table synthesizes typical frequency ranges from authoritative sources.[2][3][5][6][8][9]

Detailed Analysis:

-

High-Frequency Region (>2500 cm⁻¹): The most dominant feature is the extremely broad O-H stretching band, a definitive indicator of the extensive hydrogen bonding from both the carboxylic and phosphonic acid moieties. Superimposed on this broad feature, weaker, sharper peaks around 3080 cm⁻¹ can be assigned to the aromatic C-H stretches.[9]

-

Carbonyl and Ring Region (1800-1400 cm⁻¹): A very strong and sharp absorption between 1680-1710 cm⁻¹ is the unmistakable C=O stretch of the carboxylic acid group, confirming its presence.[3][14] The peaks in the 1450-1600 cm⁻¹ range are due to the skeletal C=C stretching vibrations of the benzene ring.

-